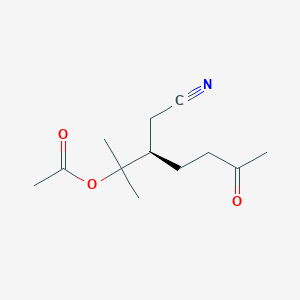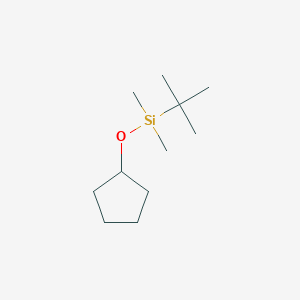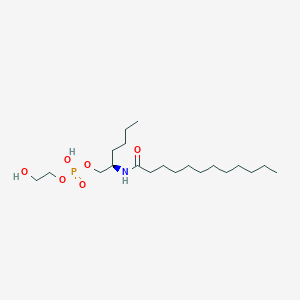
2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CDHA and is widely used in the synthesis of various organic compounds. CDHA has shown promising results in the field of medicinal chemistry, where it has been used to develop new drugs with enhanced efficacy and fewer side effects.
Mecanismo De Acción
The mechanism of action of CDHA is not well understood. However, it has been suggested that CDHA may act as a prodrug, where it is metabolized in the body to release the active compound. CDHA may also act as a substrate for various enzymes, leading to the formation of bioactive metabolites.
Biochemical and Physiological Effects:
CDHA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. CDHA has also been shown to have antioxidant properties and may protect against oxidative stress. CDHA has been shown to have low toxicity and is well tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDHA has several advantages for lab experiments, including its high purity, stability, and low toxicity. CDHA is also readily available and relatively inexpensive. However, CDHA has some limitations, including its limited solubility in water and some organic solvents. CDHA may also require the use of specialized equipment for its synthesis and analysis.
Direcciones Futuras
There are several future directions for CDHA research, including the development of new CDHA-based compounds with enhanced efficacy and fewer side effects. CDHA may also be used to develop new drug delivery systems, where it can be used as a prodrug to target specific tissues or cells. CDHA may also be used in the development of new materials with unique properties, including biodegradable polymers and nanomaterials.
Conclusion:
In conclusion, CDHA is a versatile compound with potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. CDHA has several advantages for lab experiments, including its high purity, stability, and low toxicity. CDHA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. CDHA has several future directions for research, including the development of new CDHA-based compounds and drug delivery systems.
Métodos De Síntesis
CDHA can be synthesized using various methods, including the reaction of 2-cyanomethyl-1,1-dimethyl-5-oxohexane with acetic anhydride in the presence of a catalyst. The reaction yields CDHA as a white crystalline solid with a melting point of 54-56°C. The purity of the synthesized CDHA can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
CDHA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, CDHA has been used to synthesize various compounds with potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents. CDHA has also been used to develop new drugs with enhanced efficacy and fewer side effects.
Propiedades
Número CAS |
131447-89-7 |
|---|---|
Nombre del producto |
2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl acetate |
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
[3-(cyanomethyl)-2-methyl-6-oxoheptan-2-yl] acetate |
InChI |
InChI=1S/C12H19NO3/c1-9(14)5-6-11(7-8-13)12(3,4)16-10(2)15/h11H,5-7H2,1-4H3 |
Clave InChI |
GYMQJDBBAFVHRZ-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)CC[C@H](CC#N)C(C)(C)OC(=O)C |
SMILES |
CC(=O)CCC(CC#N)C(C)(C)OC(=O)C |
SMILES canónico |
CC(=O)CCC(CC#N)C(C)(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)





![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)




